PROTAC ER

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

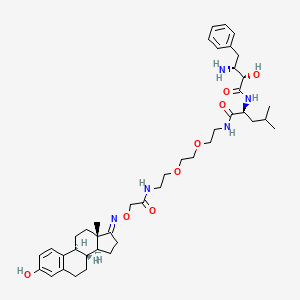

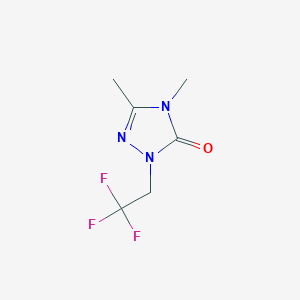

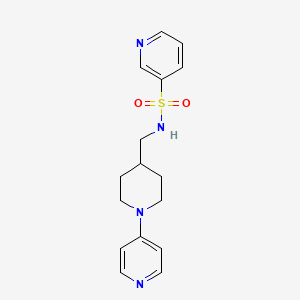

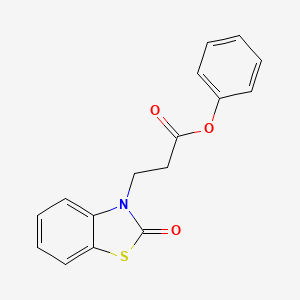

PROTAC ERalpha Degrader-2 is a degrader of the estrogen receptor alpha (ERα). It consists of a ligand binding group, a linker, and an ERα binding group . It has been shown to cause maximal ERα degradation at a concentration of 30 μM in human mammary tumor MCF7 cells .

Synthesis Analysis

The synthesis of PROTACs involves a modular process utilizing three components: an E3 ligase ligand, a linker, and a protein of interest (POI) ligand . The majority of PROTACs harness the E3 ligases von Hippel-Lindau (VHL) and cereblon (CRBN) within the CRL2 and CRL4 E3 complexes, respectively . The linker is typically coupled to the POI or E科学的研究の応用

Targeted Protein Degradation

PROTACs (Proteolysis Targeting Chimeras) are an emerging class of therapeutics that function through targeted protein degradation. They utilize the cell's ubiquitin-proteasome system to degrade specific proteins, offering potential for treating various diseases, including cancer. PROTACs are heterobifunctional molecules, binding both a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and degradation of the target protein. This approach is particularly significant for proteins that are traditionally considered "undruggable" (Qi et al., 2021).

Development and Optimization

The development of PROTACs involves iterative design and optimization, requiring careful consideration of E3 ligase compatibility, ternary complex formation, and cellular degradation activities. Studies have shown that suboptimal compounds can be optimized into potent degraders by varying conjugation patterns and linkers (Zoppi et al., 2018).

Novel Degradation Strategies

Innovative strategies, such as the use of light-triggered singlet oxygen or photosensitizers, have been explored to achieve more precise and controlled degradation of target proteins. These methods aim to enhance the specificity and reduce the systemic toxicity of PROTACs in clinical treatments (Zhang et al., 2022).

Challenges and Opportunities

Despite promising developments, PROTAC technology faces challenges, including issues with drug-like properties, cellular permeability, and safety concerns. Addressing these challenges is crucial for the successful transition of PROTACs from research tools to therapeutic agents (Gao et al., 2020).

Applications in Cancer Therapy

PROTACs have shown significant potential in cancer therapy, with several compounds demonstrating efficacy against various oncogenic proteins. The development of tumor-specific or selective PROTACs is an area of active research, aiming to improve the safety profile and therapeutic effectiveness (He et al., 2020).

特性

IUPAC Name |

(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-N-[2-[2-[2-[[2-[(E)-[(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]amino]oxyacetyl]amino]ethoxy]ethoxy]ethyl]-4-methylpentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H61N5O8/c1-27(2)23-36(46-41(52)39(50)35(43)24-28-7-5-4-6-8-28)40(51)45-18-20-54-22-21-53-19-17-44-38(49)26-55-47-37-14-13-34-33-11-9-29-25-30(48)10-12-31(29)32(33)15-16-42(34,37)3/h4-8,10,12,25,27,32-36,39,48,50H,9,11,13-24,26,43H2,1-3H3,(H,44,49)(H,45,51)(H,46,52)/b47-37+/t32-,33-,34+,35-,36+,39+,42+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMDOSMHAAYKBET-UTCZBAMKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCCOCCOCCNC(=O)CON=C1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C)NC(=O)C(C(CC5=CC=CC=C5)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCCOCCOCCNC(=O)CO/N=C/1\CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C)NC(=O)[C@H]([C@@H](CC5=CC=CC=C5)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H61N5O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

764.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-ethoxyethyl)-1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2647142.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2647145.png)

![N-(3-chlorophenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2647146.png)

![2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2647149.png)

![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2647153.png)

![5-[(2-Piperidin-4-ylacetyl)amino]pentanoic acid;hydrochloride](/img/structure/B2647155.png)

![(E)-4-(Dimethylamino)-N-[1-phenyl-2-(1,2,4-triazol-1-yl)ethyl]but-2-enamide](/img/structure/B2647156.png)

![7-(Difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2647160.png)